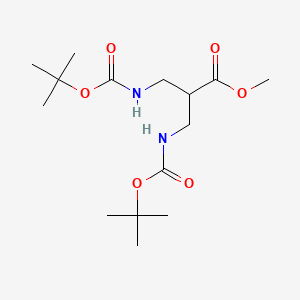
3-(tert-Butoxycarbonylamino)-2-(tert-butoxycarbonylamino-methyl)propionic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]propanoic acid methyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple tert-butoxycarbonyl (Boc) protecting groups, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]propanoic acid methyl ester typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The process begins with the reaction of the appropriate amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]propanoic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: Removal of Boc protecting groups under acidic conditions.
Substitution: Nucleophilic substitution reactions at the amino groups.
Oxidation and Reduction: Though less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the Boc groups yields the free amine, while substitution reactions can introduce various functional groups at the amino positions.
Scientific Research Applications
3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]propanoic acid methyl ester is widely used in scientific research due to its versatility:
Chemistry: As an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]propanoic acid methyl ester involves its role as a protecting group in organic synthesis. The Boc groups protect the amino functionalities during various synthetic steps, preventing unwanted side reactions. The compound is typically deprotected under acidic conditions to yield the desired free amine.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxy-, methyl ester
- Cyclobutanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester
Uniqueness
3-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]propanoic acid methyl ester is unique due to its dual Boc protection, which provides enhanced stability and selectivity in synthetic applications. This makes it particularly valuable in the synthesis of complex peptides and other biologically active molecules.
Properties
Molecular Formula |
C15H28N2O6 |
|---|---|
Molecular Weight |
332.39 g/mol |
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]propanoate |
InChI |
InChI=1S/C15H28N2O6/c1-14(2,3)22-12(19)16-8-10(11(18)21-7)9-17-13(20)23-15(4,5)6/h10H,8-9H2,1-7H3,(H,16,19)(H,17,20) |
InChI Key |
QQJRGBBIQJWNOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CNC(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


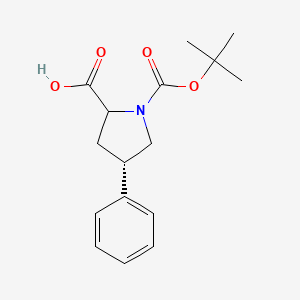
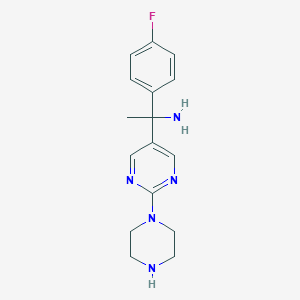
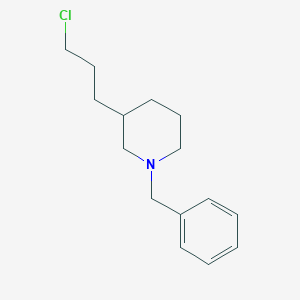
![tert-Butyl 3-((R)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate](/img/structure/B13979731.png)
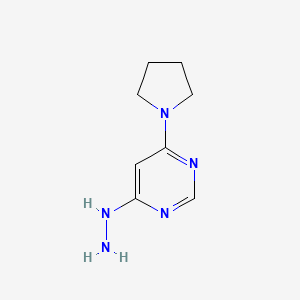

![2-Nitro[1,1'-biphenyl]-4-amine](/img/structure/B13979741.png)
![1h,3h-[1,2,4]Thiadiazolo[4,3-a]benzimidazole](/img/structure/B13979757.png)
![3-(Dibenzo[b,d]thiophen-2-yl)-9H-carbazole](/img/structure/B13979769.png)
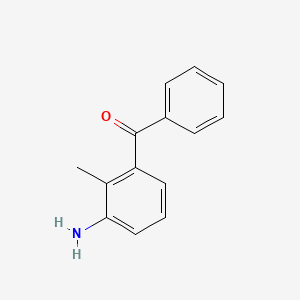


![6-chloro-2-methylsulfonyl-5-(4-phenylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B13979804.png)
![1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide](/img/structure/B13979807.png)
